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Z-Asn(trt)-OH contains two protecting groups:
The combination of Z and Trt groups allows for the controlled formation of peptide bonds while maintaining the integrity of the asparagine structure during synthesis.
Z-Asn(trt)-OH is a valuable building block for the construction of peptides containing asparagine residues. The selective deprotection steps, typically involving specific acid or cleavage cocktails, allow for the controlled coupling of Z-Asn(trt)-OH with other protected amino acids to form the desired peptide sequence.
This approach is particularly useful in solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides on a solid resin support. The Z-Asn(trt)-OH molecule is attached to the resin, and then deprotection and coupling steps are performed sequentially to build the peptide chain one amino acid at a time. Wikipedia: Solid-phase peptide synthesis:
Peptides synthesized using Z-Asn(trt)-OH have diverse applications in various scientific research fields, including:
Z-Asn(trt)-OH, also known as Z-L-asparagine with a trityl protecting group, is a derivative of the amino acid asparagine. It has the molecular formula C₃₁H₂₈N₂O₅ and is characterized by the presence of a benzyloxycarbonyl (Z) group and a trityl (Trt) group on its side chain. This compound is particularly important in peptide synthesis due to its ability to protect the amide side chain of asparagine, preventing unwanted side reactions during chemical transformations .
Z-Asn(trt)-OH can be synthesized through several methods:
Z-Asn(trt)-OH is primarily used in:
Interaction studies involving Z-Asn(trt)-OH focus on its role in peptide interactions and stability. The protective groups influence how peptides behave in biological systems, affecting binding affinities and structural conformations. Research suggests that the presence of protective groups like Trt can stabilize peptides against enzymatic degradation, enhancing their efficacy in therapeutic applications .
Z-Asn(trt)-OH shares similarities with several other amino acid derivatives used in peptide synthesis. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-Asn(Trt)-OH | Fmoc protecting group | More soluble than Z-Asn(trt)-OH in DMF |
| Boc-Asn-OH | Boc protecting group | Less stable during deprotection compared to Trt |
| Z-Gln(Trt)-OH | Similar structure but for glutamine | Used for similar applications but less common |
| Fmoc-Gln(Trt)-OH | Fmoc protecting group for glutamine | Similar solubility characteristics |
Z-Asn(trt)-OH stands out due to its compatibility with various coupling strategies and its ability to prevent dehydration side reactions during peptide synthesis .